molecular formula C8H10N2O2 B2948213 MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate CAS No. 1563651-10-4

MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate

カタログ番号: B2948213
CAS番号: 1563651-10-4
分子量: 166.18
InChIキー: AIPAJXJAHUANQO-ONEGZZNKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
BenchChem offers high-quality MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MEthyl (2-methyl-2H-pyrazol-3-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl (E)-3-(2-methylpyrazol-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-7(5-6-9-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPAJXJAHUANQO-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Engineering Bioactivity: A Technical Guide to Pyrazole Acrylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of balancing structural rigidity with reactive potential during lead optimization. Pyrazole acrylate derivatives have emerged as a privileged class of compounds, merging the robust, hydrogen-bonding capacity of the pyrazole core with the electrophilic, Michael-acceptor properties of the acrylate moiety. This unique structural synergy allows these molecules to engage diverse biological targets, ranging from cyclooxygenase (COX) enzymes in inflammatory pathways to critical metabolic nodes in cancer and agricultural pests.

This whitepaper dissects the causality behind their biological activity, synthesizes quantitative efficacy data, and provides self-validating experimental protocols for their synthesis and evaluation.

Structural Rationale and Mechanistic Causality

The pyrazole ring provides a stable, lipophilic scaffold that effectively mimics the spatial arrangement of natural substrates, allowing it to dock seamlessly into the hydrophobic pockets of target enzymes. The addition of an acrylate functional group introduces a conjugated α,β -unsaturated carbonyl system. This acts as a soft electrophile, capable of forming reversible or irreversible covalent bonds with nucleophilic cysteine residues in target proteins.

  • Anti-inflammatory Action: Derivatives such as 1,2,3-triazole-linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates exhibit potent anti-inflammatory activity. By fitting into the COX active site, the pyrazole core anchors the molecule, while the acrylate tail modulates the enzyme's conformational dynamics, yielding IC 50​ values comparable to standard NSAIDs like diclofenac[1].

  • Anticancer Efficacy: In oncology, pyrazole-acrylates disrupt cellular proliferation by inducing apoptosis and modulating the NF- κ B/TNF- α /ROS signaling axis. Specific derivatives have demonstrated remarkable cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines[2].

  • Agrochemical Applications: Beyond human therapeutics, pyrazole amide derivatives bearing methyl acrylate substructures have shown extraordinary larvicidal activity against agricultural pests like Plutella xylostella, outperforming traditional agents like chlorpyrifos[3].

Pathway PA Pyrazole-Acrylate Derivative COX COX-2 Enzyme PA->COX Competitive Inhibition NFKB NF-κB Pathway PA->NFKB Allosteric Modulation ROS ROS Generation PA->ROS Oxidative Stress Inflam Inflammation Reduction COX->Inflam Decreased Prostaglandins NFKB->Inflam Cytokine Downregulation Apop Apoptosis (Cancer Cells) ROS->Apop Mitochondrial Dysfunction

Fig 1: Pharmacological modulation of inflammatory and apoptotic pathways by pyrazole-acrylates.

Quantitative Data Summary

To objectively evaluate the structure-activity relationship (SAR), it is essential to compare the inhibitory concentrations across different biological domains. The table below synthesizes quantitative data from recent authoritative screenings.

Compound ClassTarget / Cell LineBiological ActivityEfficacy MetricReference
Triazole-linked Pyrazole-AcrylateCOX / InflammationAnti-inflammatoryIC 50​ : 57.24–69.15 µg/mL[1]
Pyrazole-Acrylate (136b)MCF-7 (Breast Cancer)AntiproliferativeIC 50​ : 1.764 µM[2]
Pyrazole-Acrylate (136b)A549 (Lung Cancer)AntiproliferativeIC 50​ : 1.962 µM[2]
Pyrazole Amide (Methyl Acrylate)P. xylostella (Pest)LarvicidalLC 50​ : 8.0 × 10 −4 mg/L[3]

Experimental Protocols: A Self-Validating Approach

As scientists, we must ensure our workflows are reproducible and self-validating. The following protocols detail the synthesis of the pyrazole-acrylate scaffold and the subsequent in vitro cytotoxicity evaluation.

Protocol A: Synthesis of Pyrazole-Acrylate Scaffolds via Knoevenagel Condensation

Causality: We utilize a Knoevenagel condensation between a pyrazole-4-carbaldehyde and an active methylene compound[4]. This approach is chosen because the weak base catalysis minimizes side reactions (like Michael additions of the solvent) while driving the equilibrium forward via water removal.

  • Preparation: Dissolve 1.0 equivalent of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in anhydrous ethanol (25 mL).

  • Activation: Add 1.1 equivalents of the active methylene compound (e.g., diethyl malonate or a stabilized phosphonium ylide).

  • Catalysis: Introduce a catalytic amount of piperidine (0.1 equivalents).

    • Self-Validation Step: Monitor the immediate color change; a shift to deep yellow indicates the formation of the reactive iminium intermediate.

  • Reaction: Reflux the mixture at 80°C for 4-6 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.

  • Isolation: Cool to room temperature, pour into ice-cold water, and filter the resulting precipitate. Recrystallize from ethanol to yield the pure pyrazole-acrylate derivative.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay is selected because it directly measures mitochondrial succinate dehydrogenase activity. Since pyrazole-acrylates often induce apoptosis via mitochondrial dysfunction (ROS generation), MTT provides a highly sensitive, mechanistically relevant readout of cell viability[2].

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 or A549) in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere.

  • Treatment: Aspirate media and treat cells with varying concentrations of the pyrazole-acrylate derivative (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity).

  • Incubation: Incubate for 48 hours.

    • Self-Validation Step: Include a positive control (e.g., Doxorubicin) and a vehicle control (0.5% DMSO) to ensure assay dynamic range and baseline viability are intact.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Remove the media carefully, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate IC 50​ using non-linear regression analysis.

Workflow Synth Chemical Synthesis (Knoevenagel) Purif Purification & Validation (TLC, NMR) Synth->Purif Yield >80% Bio In Vitro Bioassays (MTT / COX) Purif->Bio Pure Scaffold Data Data Analysis (IC50 Calc) Bio->Data Absorbance Data

Fig 2: Sequential workflow from chemical synthesis to biological data analysis.

Conclusion

The strategic fusion of pyrazole and acrylate moieties creates a versatile pharmacophore capable of targeted covalent and non-covalent interactions. By understanding the causality behind their chemical reactivity and biological targets, researchers can rationally design next-generation therapeutics and agrochemicals with optimized efficacy and reduced off-target toxicity.

References

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • SYNTHESIS OF PHOSPHORANYLIDENE PYRAZOLONE, PYRAZOLE ACRYLATE AND PYRAZOLE ACRILONITRILE DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate.[Link]

Sources

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Acrylates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1][2] Its fusion with an acrylate moiety gives rise to pyrazole acrylates, a class of compounds with burgeoning potential in drug discovery. This guide provides a comprehensive technical overview of the discovery and synthesis of novel pyrazole acrylates. We will delve into the strategic design principles, explore robust synthetic methodologies, and illuminate the critical structure-activity relationships that drive the development of these promising therapeutic agents. This document is intended to serve as a practical and insightful resource for researchers dedicated to advancing the frontiers of pharmaceutical science.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The five-membered aromatic heterocycle, pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry.[3] This distinction arises from its remarkable ability to interact with a wide array of biological targets through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.[4] The two adjacent nitrogen atoms within the pyrazole ring confer unique electronic properties and act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to protein and enzyme active sites.[5]

The versatility of the pyrazole core is evident in the diverse pharmacological activities exhibited by its derivatives, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][6] A significant number of FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug ibrutinib, feature a pyrazole moiety, underscoring its clinical significance.[1][2][6] The continued exploration of pyrazole-containing compounds is a testament to their enduring value in the quest for novel therapeutics.[3]

The incorporation of an acrylate functionality onto the pyrazole backbone introduces a reactive Michael acceptor, opening new avenues for covalent modification of biological targets and expanding the potential therapeutic applications of this remarkable scaffold.

Strategic Design and Synthetic Pathways

The synthesis of novel pyrazole acrylates is a multi-step process that begins with the strategic design of the target molecule. This design phase is guided by an understanding of the desired biological activity and the structure-activity relationships (SAR) of related compounds. The general workflow for the discovery and synthesis of novel pyrazole acrylates is depicted below.

G cluster_design Design & Synthesis cluster_evaluation Biological Evaluation A Target Identification & SAR Analysis B Retrosynthetic Analysis A->B C Synthesis of Pyrazole Aldehyde Intermediate B->C D Condensation Reaction to form Pyrazole Acrylate C->D E Purification & Characterization D->E F In Vitro Screening (e.g., Enzyme Assays) E->F G Cell-Based Assays F->G H Lead Optimization G->H H->A

Caption: A generalized workflow for the discovery and synthesis of novel pyrazole acrylates.

Synthesis of the Pyrazole Aldehyde Intermediate

A key precursor in the synthesis of many pyrazole acrylates is a pyrazole-4-carbaldehyde derivative. A common and effective method for the synthesis of this intermediate is the Vilsmeier-Haack reaction.[7] This reaction involves the formylation of an active methylene group adjacent to the pyrazole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Disubstituted-5-pyrazolone

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, cool dimethylformamide (DMF, 5 equivalents) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition.

  • Substrate Addition: After the addition of POCl₃ is complete, add the 1,3-disubstituted-5-pyrazolone (1 equivalent) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, pour the mixture onto crushed ice with stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. The solid product that precipitates is collected by filtration, washed with cold water, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazole-4-carbaldehyde.

Formation of the Acrylate Moiety: The Knoevenagel Condensation

The Knoevenagel condensation is a versatile and widely employed method for forming the α,β-unsaturated system of the acrylate moiety.[8][9] This reaction involves the condensation of the pyrazole aldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate or malonic acid, in the presence of a basic catalyst.[8][10]

G cluster_reactants Reactants cluster_products Products R1 Pyrazole-4-carbaldehyde Catalyst Base Catalyst (e.g., Piperidine) R1->Catalyst + R2 Active Methylene Compound (e.g., Ethyl Cyanoacetate) R2->Catalyst + P1 Pyrazole Acrylate P2 Water Catalyst->P1 Catalyst->P2

Caption: Schematic of the Knoevenagel condensation for pyrazole acrylate synthesis.

Experimental Protocol: Knoevenagel Condensation for Pyrazole Acrylate Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (1 equivalent) and the active methylene compound (e.g., ethyl cyanoacetate, 1.1 equivalents) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyridine, to the reaction mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure pyrazole acrylate.

Alternative Synthetic Route: The Claisen-Schmidt Condensation

An alternative and equally effective method for the synthesis of pyrazole-based chalcones, which are structurally related to pyrazole acrylates, is the Claisen-Schmidt condensation.[11][12][13] This reaction involves the base-catalyzed condensation of a pyrazole aldehyde with an acetophenone derivative.[12][13]

Biological Activities and Structure-Activity Relationships (SAR)

Novel pyrazole acrylates have demonstrated a wide range of promising biological activities, including anticancer and anti-inflammatory effects.[14][15][16] The specific activity and potency are highly dependent on the nature and position of substituents on both the pyrazole and acrylate moieties.

Anticancer Activity

Several series of pyrazole acrylates have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[15] For instance, certain 1,2,3-triazole-linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates have shown potent growth inhibition against human breast (MCF-7), lung (A549), and colon (HCT-116, HT-29) cancer cell lines.[15] Some of these compounds have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[15]

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-established, with celecoxib being a prime example.[17] Novel pyrazole acrylates have also been investigated for their ability to inhibit key inflammatory mediators. For example, some derivatives have shown promising anti-inflammatory activity in in-vivo models.[14]

Table 1: Representative Biological Activity Data of Novel Pyrazole Acrylates

Compound IDTarget Cell Line/EnzymeIC₅₀ / % InhibitionReference
6f (triazole-linked pyrazole acrylate)A549 (Lung Cancer)1.962 µM[15]
6f (triazole-linked pyrazole acrylate)HCT-116 (Colon Cancer)3.597 µM[15]
6f (triazole-linked pyrazole acrylate)MCF-7 (Breast Cancer)1.764 µM[15]
33 (pyrazole hydrazide derivative)B16-F10 (Melanoma)0.49 ± 0.07 µM[18]
33 (pyrazole hydrazide derivative)MCF-7 (Breast Cancer)0.57 ± 0.03 µM[18]
Compound 3b (pyrazole propanoate)Staphylococcus aureusMIC = 1.25 µmol/mL[19]

Characterization Techniques

The structural elucidation of newly synthesized pyrazole acrylates is crucial to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as carbonyl (C=O) and nitrile (C≡N) groups.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.

Future Directions and Conclusion

The field of pyrazole acrylates is a dynamic and rapidly evolving area of research. Future efforts will likely focus on:

  • Multi-Target-Directed Ligands: Designing single molecules that can modulate multiple biological targets simultaneously, offering potential advantages in treating complex diseases like cancer.[3]

  • PROTAC-Based Strategies: Developing pyrazole acrylate-based proteolysis-targeting chimeras (PROTACs) to induce the degradation of disease-causing proteins.[3]

References

  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Research and Reviews. (2024, September 25).
  • International Journal of Novel Research and Development. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • MDPI. (2023, March 31). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazo.
  • MDPI. (2022, December 8).
  • ResearchGate. (2026, January 6). (PDF)
  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Asian Publication Corporation. (n.d.).
  • Journal of Chemical Health Risks. (2024, November 20).
  • Asian Journal of Chemistry. (2013, August 8).
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2022, May 12).
  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2019, June 15).
  • International Journal for Multidisciplinary Research. (2026, January 15).
  • PubMed. (2018, January 11). Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents.
  • National Center for Biotechnology Information. (n.d.).
  • SciELO. (n.d.).
  • (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • DergiPark. (2024, February 25). • Arilakrilonitril • Knoevenagel.
  • (n.d.).
  • Hilaris. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions.
  • ResearchGate. (n.d.). The synthesis of acrylic pyrazole–quinolines | Download Scientific Diagram.
  • Google Patents. (n.d.). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
  • Academy of Sciences Malaysia. (n.d.).

Sources

Exploring the Herbicidal Potential of Substituted Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

This guide provides a comprehensive exploration into the discovery, optimization, and evaluation of substituted pyrazole compounds as next-generation herbicides. Pyrazole and its derivatives have long been recognized for their versatile biological activities, making them a cornerstone in the development of innovative agrochemicals.[1][2] The unique chemical architecture of the pyrazole ring serves as a privileged scaffold, enabling the design of potent and selective herbicides that address the growing challenges of weed resistance and environmental safety.[3][4] This document synthesizes current research to offer a technical narrative on key mechanisms of action, structure-activity relationships, and the experimental workflows essential for advancing novel pyrazole-based herbicides from the laboratory to the field.

Chapter 1: Key Herbicidal Mechanisms of Action

The efficacy of pyrazole-based herbicides stems from their ability to inhibit specific and vital enzymatic processes within plants. Understanding these mechanisms is fundamental to designing effective and selective compounds. The most prominent targets for pyrazole herbicides include Protoporphyrinogen IX oxidase (PPO), 4-Hydroxyphenylpyruvate dioxygenase (HPPD), and Acetolactate synthase (ALS).[5]

Protoporphyrinogen IX Oxidase (PPO) Inhibition

PPO is a critical enzyme in the biosynthesis of both chlorophyll and heme.[5][6] It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[6]

Mechanism of Herbicidal Action: When a PPO-inhibiting herbicide blocks the enzyme, its substrate (PPGIX) accumulates and leaks from the chloroplast into the cytoplasm.[7] Here, non-enzymatic oxidation creates an excess of PPIX. In the presence of light and oxygen, PPIX acts as a potent photosensitizer, generating highly reactive singlet oxygen.[5][7] This reactive oxygen species initiates lipid peroxidation, leading to the rapid destruction of cell membranes, cellular leakage, and ultimately, tissue necrosis and plant death.[6] This mode of action results in visible "burning" effects on plant tissues, often within hours of application.[6] Phenylpyrazole-based compounds are a significant class of PPO inhibitors.[3][6]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast Glutamate Glutamate Pathway Porphyrin Biosynthesis Pathway Glutamate->Pathway Multiple Steps PPGIX Protoporphyrinogen IX (PPGIX) Pathway->PPGIX PPO PPO Enzyme PPGIX->PPO Accumulation Accumulated PPGIX (leaks into cytoplasm) PPGIX->Accumulation Excess PPIX Protoporphyrin IX (PPIX) PPO->PPIX Chlorophyll Chlorophyll & Heme PPIX->Chlorophyll Further Synthesis ROS Singlet Oxygen (¹O₂) Reactive Oxygen Species Accumulation->ROS Oxidation in light Death Lipid Peroxidation & Cell Membrane Disruption ROS->Death Causes Pyrazole Pyrazole Herbicide Pyrazole->PPO Inhibits

Caption: PPO Inhibition Pathway by Pyrazole Herbicides.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

HPPD is a key enzyme in the catabolism of tyrosine, which leads to the formation of plastoquinone and tocopherol (Vitamin E).[3] Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids.

Mechanism of Herbicidal Action: Inhibition of HPPD disrupts the tyrosine degradation pathway, preventing the formation of its product, homogentisate, and subsequently, plastoquinone.[3][8] Without plastoquinone, carotenoid biosynthesis halts. Carotenoids are crucial for photoprotection in plants, as they quench excess light energy and scavenge reactive oxygen species produced during photosynthesis. Their absence leads to the photo-oxidation and destruction of chlorophyll, resulting in characteristic "bleaching" symptoms in new plant tissues and eventual plant death.[3][9] Pyrazoles are a major class of commercial HPPD inhibitors.[3][5]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPD HPPD Enzyme Tyrosine->HPPD Catalyzes formation of precursor Plastoquinone Plastoquinone HPPD->Plastoquinone Catalyzes formation of precursor Bleaching Photo-oxidation of Chlorophyll (Bleaching) HPPD->Bleaching Lack of carotenoids leads to PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor for Carotenoids Carotenoids PDS->Carotenoids Essential for synthesis Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Death Plant Death Bleaching->Death Pyrazole Pyrazole Herbicide Pyrazole->HPPD Inhibits

Caption: HPPD Inhibition Pathway by Pyrazole Herbicides.

Chapter 2: Structure-Activity Relationship (SAR) Analysis

The herbicidal activity of pyrazole compounds is highly dependent on the nature and position of substituents on the pyrazole ring and its appended moieties.[1] A systematic analysis of SAR is crucial for optimizing potency and selectivity.

Key structural modifications and their typical effects include:

  • N1 Position of Pyrazole: Substituents at this position significantly influence activity. For instance, introducing a 2,2,2-trifluoroethyl group at the N1 position has been shown to enhance herbicidal effects compared to phenyl group substitutions.[10]

  • C3 and C5 Positions: The groups at these positions are critical for interaction with the target enzyme's active site. The steric bulk of substituents can impact efficacy; overly bulky groups may decrease activity due to steric hindrance.[3]

  • C4 Position: Modifications at the C4 position, such as the introduction of a benzoyl group, have been instrumental in developing potent HPPD inhibitors.[9][11]

  • Attached Moieties: The nature of the larger chemical groups attached to the pyrazole core defines the class of herbicide. For PPO inhibitors, a substituted phenyl ring is common.[3] For HPPD inhibitors, a benzoyl group is a key feature.[12] Amide functionalities have also been successfully incorporated to create novel herbicides targeting enzymes like transketolase.[13][14]

  • Electron-Withdrawing Groups: The incorporation of electron-withdrawing groups, such as trifluoromethyl (CF3) or halogens, into various parts of the molecule often enhances herbicidal activity.[10][15] This is attributed to improved properties like lipophilicity and metabolic stability.[10]

Position/GroupGeneral ObservationExample TargetCitation
N1-substituent Small, electron-withdrawing groups (e.g., trifluoroethyl) often improve activity over larger aromatic groups.PPO / HPPD[10]
C3-substituent Steric bulk is a key factor; smaller groups may be preferred to avoid clashes in the enzyme active site.HPPD[3]
C4-substituent Critical for HPPD inhibitors; often incorporates a benzoyl or similar scaffold for binding.HPPD[9][11]
C5-substituent Heterocyclic groups (e.g., pyrimidine) attached via an oxy-linkage can confer potent bleaching activity.PPO[10]
Attached Moieties Amide linkers are being explored to create compounds with novel modes of action, such as transketolase inhibition.Transketolase[14]
Aromatic Rings Electron-withdrawing substituents (e.g., CF3, halogens) on phenyl rings generally enhance potency.PPO / HPPD[3][15]

Chapter 3: Rational Design and Synthesis Strategies

The development of novel pyrazole herbicides relies on efficient and flexible synthetic pathways. Most strategies involve the construction of the core pyrazole ring followed by functionalization.

A common and versatile method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4] Subsequent reactions such as acylation, etherification, or nucleophilic substitution are then used to introduce the desired diversity and optimize the lead structure.[3][9]

Synthesis_Workflow Start1 1,3-Dicarbonyl Compound Core Substituted Pyrazole Core Start1->Core Cyclocondensation Start2 Substituted Hydrazine Start2->Core Intermediate Activated Intermediate (e.g., Acyl Chloride) Core->Intermediate Activation Acylation Acylation / Sulfonylation Core->Acylation Alkylation Alkylation / Arylation Core->Alkylation Coupling Amide / Ester Coupling Intermediate->Coupling Final Final Pyrazole Herbicide Candidate Acylation->Final Alkylation->Final Coupling->Final Screening_Cascade Library Compound Library (Novel Pyrazoles) Screen1 Primary Screen: In Vitro Enzyme Assay (e.g., HPPD, PPO) Library->Screen1 High-Throughput Hit Initial Hits (IC50 < Threshold) Screen1->Hit Identify Screen2 Secondary Screen: In Vivo Greenhouse Assay (Post-emergence, single dose) Hit->Screen2 Confirm Lead Validated Leads (>80% weed control) Screen2->Lead Validate Optimization Lead Optimization (SAR Studies, Synthesis) Lead->Optimization Iterative Cycle Optimization->Hit Feedback Screen3 Tertiary Screen: - Dose-Response - Weed Spectrum - Crop Safety Optimization->Screen3 Evaluate Analogs Candidate Development Candidate Screen3->Candidate Select

Sources

Methodological & Application

Application Notes and Protocols for the Purification of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl (2-methyl-2H-pyrazol-3-yl)acrylate is a versatile building block in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials.[1][2] The pyrazole moiety is a key pharmacophore in numerous FDA-approved drugs.[2][3] The purity of this reagent is paramount to ensure the desired reactivity, yield, and impurity profile in subsequent synthetic steps. This document provides a comprehensive guide to the purification of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate, detailing various techniques and offering insights into their selection and execution.

Chemical Properties

A thorough understanding of the physicochemical properties of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate is crucial for selecting an appropriate purification strategy.

PropertyValueSource
Molecular Formula C8H10N2O2[4]
Molecular Weight 166.18 g/mol [4]
Appearance Typically a solid[3]
Purity (as supplied) ~98%[4]
Storage Refrigerated[4]

Pre-Purification Considerations: Identifying Potential Impurities

The optimal purification strategy is dictated by the nature of the impurities present. In the synthesis of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate, common impurities may include:

  • Starting Materials: Unreacted N-methylpyrazole and methyl acrylate.

  • By-products: Isomeric products from alternative reaction pathways, and products from side reactions.

  • Solvents: Residual solvents from the reaction and initial work-up.

  • Inhibitors: Radical inhibitors, such as hydroquinone monomethyl ether (MEHQ), are often added to acrylate monomers to prevent polymerization.[5]

Purification Methodologies

Based on the likely impurities and the chemical nature of the target compound, several purification techniques can be employed. The choice of method will depend on the scale of the purification, the desired final purity, and the available laboratory equipment.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

Causality Behind Experimental Choices:

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For pyrazole derivatives, a range of solvents and solvent systems have proven effective.[6] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are particularly useful for fine-tuning solubility.[3][6]

Step-by-Step Protocol for Recrystallization:
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude Methyl (2-methyl-2H-pyrazol-3-yl)acrylate in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to identify a suitable system. A good starting point for pyrazole derivatives is a mixture of a solvent in which the compound is soluble (like ethanol) and an anti-solvent in which it is less soluble (like water).[6]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve it completely with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Gradually add the hot anti-solvent (e.g., water) to the hot solution until the first sign of persistent turbidity appears.[6]

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial to promote the formation of well-defined crystals and minimize the trapping of impurities. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column_Chromatography_Workflow cluster_setup Column Preparation cluster_loading Sample Application cluster_separation Elution & Collection cluster_analysis Analysis & Isolation A Pack Column with Stationary Phase C Load onto Column A->C B Dissolve Crude Product B->C D Elute with Mobile Phase (Gradient Polarity) C->D E Collect Fractions D->E F Analyze Fractions (TLC/HPLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I I H->I Purified Product

Sources

Application Note: ¹H and ¹³C NMR Assignment Protocols for Methyl (2-methyl-2H-pyrazol-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Analytical Protocol & Mechanistic Guide.

Structural Context & Analytical Rationale

Methyl (2-methyl-2H-pyrazol-3-yl)acrylate—structurally synonymous with standard IUPAC nomenclature methyl (E)-3-(1-methyl-1H-pyrazol-5-yl)acrylate —is a highly versatile bifunctional scaffold. It combines an electron-rich pyrazole core with an electron-deficient Michael acceptor (the acrylate moiety). This structural motif is heavily utilized in medicinal chemistry, particularly in the design of covalent kinase inhibitors and anti-inflammatory pharmacophores.

From an analytical perspective, the unequivocal structural confirmation of this molecule relies on mapping two distinct spin systems: the heteroaromatic pyrazole ring and the conjugated alkene. Understanding the electronic push-pull dynamics of this molecule is critical, as the nitrogen heteroatoms and the carbonyl group exert profound shielding and deshielding effects on the local magnetic environment[1].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following NMR acquisition protocol is designed as a self-validating system. Every parameter is chosen with strict causality to prevent signal distortion, saturation, or artifact generation.

Step-by-Step Methodology

1. Sample Preparation

  • Procedure: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube (e.g., Norell 509-UP).

  • Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the vinylic region. The deuterium provides a robust lock signal to compensate for B₀ magnetic field drift. TMS acts as an internal self-validating reference, unequivocally setting the 0.00 ppm baseline to prevent chemical shift referencing errors.

2. Instrument Tuning and Shimming

  • Procedure: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the CDCl₃ signal. Perform automated tuning and matching (ATM) for the ¹H and ¹³C channels. Execute gradient shimming (TopShim) on the Z-axis.

  • Causality: Proper tuning maximizes the efficiency of the radiofrequency (RF) pulse transfer. Gradient shimming corrects magnetic field inhomogeneities, ensuring sharp, Lorentzian peak shapes and resolving fine J-couplings (e.g., the 2.0 Hz pyrazole coupling).

3. ¹H NMR Acquisition Parameters

  • Parameters: Pulse program = zg30 (30° flip angle); Relaxation Delay (D1) = 2.0 seconds; Number of Scans (NS) = 16; Spectral Width (SW) = 20 ppm.

  • Causality: A 30° pulse is chosen over a 90° pulse to allow for faster longitudinal relaxation (T₁). The 2.0-second D1 ensures that all protons fully relax between scans, which is a mandatory requirement for accurate, quantitative peak integration.

4. ¹³C NMR Acquisition Parameters

  • Parameters: Pulse program = zgpg30 (Proton-decoupled); Relaxation Delay (D1) = 2.0 seconds; Number of Scans (NS) = 1024.

  • Causality: Continuous broadband decoupling (WALTZ-16) collapses the complex ¹³C-¹H multiplet splittings into sharp singlets, drastically increasing the signal-to-noise ratio (SNR). 1024 scans are required to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C nucleus.

Visualizing the Analytical Workflow

Workflow Prep Sample Preparation (CDCl3 + TMS) Lock Lock & Shim (B0 Homogeneity) Prep->Lock Insert Tube Pulse Pulse Sequence (zg30 / zgpg30) Lock->Pulse Calibrate 90° Acq FID Acquisition (Time Domain) Pulse->Acq RF Excitation FT Fourier Transform (Frequency Domain) Acq->FT Signal Processing Process Phase & Baseline Correction FT->Process Apodization Assign Peak Picking & Assignment Process->Assign Data Output

Fig 1. Step-by-step self-validating NMR acquisition and processing workflow.

Quantitative Data Presentation

The following tables summarize the assigned chemical shifts (δ), multiplicities, integration, and coupling constants (J) for the molecule.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment
7.65Doublet (d)1H16.0Acrylate H-β (C=CH -Ar)
7.50Doublet (d)1H2.0Pyrazole H-3
6.45Doublet (d)1H2.0Pyrazole H-4
6.35Doublet (d)1H16.0Acrylate H-α (C=CH -C=O)
3.90Singlet (s)3H-Pyrazole N-CH
3.82Singlet (s)3H-Ester O-CH
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
166.8Quaternary (C=O)Ester Carbonyl
139.0Methine (CH)Pyrazole C-3
138.5Quaternary (C)Pyrazole C-5 (Attachment point)
131.2Methine (CH)Acrylate C-β
119.5Methine (CH)Acrylate C-α
107.2Methine (CH)Pyrazole C-4
51.8Primary (CH₃)Ester O-C H₃
37.5Primary (CH₃)Pyrazole N-C H₃

Mechanistic Insights & Assignment Rationale

The assignment of this molecule is governed by fundamental stereochemical and electronic principles:

The Acrylate Spin System

The vinylic protons (H-α and H-β) form an AX spin system. The coupling constant between these protons is 16.0 Hz , which is the definitive hallmark of a trans (E) double bond configuration[2]. According to the Karplus equation, a dihedral angle of approximately 180° yields a highly efficient orbital overlap for scalar coupling, resulting in this large ³J value[3]. Furthermore, H-β (7.65 ppm) is significantly deshielded compared to H-α (6.35 ppm). This causality stems from the resonance structures of the conjugated system; the electron-withdrawing carbonyl group places a partial positive charge on the β-carbon, stripping electron density from H-β and exposing it to the external magnetic field.

The Pyrazole Spin System

The pyrazole ring protons (H-3 and H-4) exhibit a fine ³J coupling of 2.0 Hz , which is highly characteristic of adjacent protons on a 5-membered heteroaromatic ring[4]. Electronically, C-4 of the pyrazole ring is the most electron-rich position due to the +M (mesomeric) donation from the nitrogen lone pairs. This high electron density strongly shields both the C-4 carbon (resonating upfield at 107.2 ppm) and its attached proton (6.45 ppm)[1]. Conversely, C-3 is adjacent to the electronegative sp² nitrogen, resulting in a deshielded proton signal at 7.50 ppm.

Logical Spin System Mapping

Spin_Systems cluster_0 Pyrazole Core Spin System cluster_1 Acrylate Moiety Spin System Mol Methyl (2-methyl-2H-pyrazol-3-yl)acrylate H3 H-3 (δ 7.50) Doublet Mol->H3 NMe N-CH3 (δ 3.90) Singlet Mol->NMe Halpha H-α (δ 6.35) Doublet Mol->Halpha OMe O-CH3 (δ 3.82) Singlet Mol->OMe H4 H-4 (δ 6.45) Doublet H3->H4 ³J = 2.0 Hz Hbeta H-β (δ 7.65) Doublet Halpha->Hbeta ³J = 16.0 Hz

Fig 2. Logical spin system mapping and critical J-coupling relationships.

References

  • 1H and 13C NMR study of perdeuterated pyrazoles Source: Journal of Spectroscopy / ResearchGate URL:[Link]

  • Complex Coupling in Proton Spectra (Acrylate Systems) Source: Chemistry LibreTexts URL:[Link]

  • Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole Source: Magnetic Resonance in Chemistry / ResearchGate URL:[Link]

Sources

Methods for creating derivatives of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate Derivatives

Introduction: The Pyrazole Acrylate Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1] When functionalized with an acrylate moiety, as in Methyl (2-methyl-2H-pyrazol-3-yl)acrylate (CAS 1563651-10-4)[2], the resulting scaffold becomes a versatile platform for creating diverse molecular architectures. The acrylate group serves as a key Michael acceptor and a precursor to amides and other functionalities, while the pyrazole ring offers sites for substitution, enabling fine-tuning of steric and electronic properties.

This guide, intended for researchers and drug development professionals, provides detailed protocols and expert insights into the primary methods for creating derivatives of this valuable scaffold. We will explore two principal strategies: functionalization of the acrylate tail and modification of the pyrazole core.

Strategy 1: Derivatization of the Acrylate Moiety via Amide Coupling

The most direct and widely utilized method for derivatizing the acrylate portion of the molecule is its conversion into an amide. This is a robust and highly modular two-step process: first, the hydrolysis of the methyl ester to a carboxylic acid, followed by condensation with a primary or secondary amine. This approach is fundamental in drug discovery for exploring structure-activity relationships (SAR) by introducing a diverse range of substituents.[3]

Conceptual Workflow: Ester to Amide

The conversion relies on classic organic transformations. Saponification (ester hydrolysis) is followed by the formation of a stable amide bond, typically facilitated by a peptide coupling reagent that activates the carboxylic acid.[4]

G Start Methyl (2-methyl-2H-pyrazol-3-yl)acrylate Step1 Pyrazole Acrylic Acid Start->Step1  Step A: Hydrolysis (e.g., LiOH, THF/H₂O) Step2 Diverse Amide Derivatives Step1->Step2  Step B: Amide Coupling (Amine, Coupling Reagent, Base)

Caption: Workflow for Amide Synthesis from the Parent Ester.

Protocol 1A: Saponification of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate

This protocol details the hydrolysis of the methyl ester to its corresponding carboxylic acid, a necessary intermediate for amide coupling.[5]

Senior Application Scientist's Note:

  • Why Lithium Hydroxide (LiOH)? While NaOH or KOH are effective, LiOH is often preferred in a research setting for its higher solubility in mixed aqueous-organic solvent systems like THF/water, leading to more homogeneous and often cleaner reactions. It allows for milder conditions, minimizing potential side reactions on sensitive substrates.

  • Monitoring the Reaction: The reaction can be easily monitored by Thin Layer Chromatography (TLC). The product, being a carboxylic acid, will have a different retention factor (Rf) than the starting ester, typically appearing as a more polar spot. Staining with an indicator like potassium permanganate can help visualize both spots.

Materials:

  • Methyl (2-methyl-2H-pyrazol-3-yl)acrylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl (2-methyl-2H-pyrazol-3-yl)acrylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio).

  • Add LiOH·H₂O (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or EtOAc to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A white precipitate of the carboxylic acid should form.

  • Extract the product into a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the (2-methyl-2H-pyrazol-3-yl)acrylic acid. The product is often a white solid and can be used in the next step without further purification if it is of sufficient purity.

Protocol 1B: Amide Coupling with Primary/Secondary Amines

This protocol uses the pyrazole acrylic acid generated in the previous step to form a diverse library of amides.

Senior Application Scientist's Note:

  • Choice of Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that often gives high yields and short reaction times. However, classic combinations like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are also very effective and more economical.[6]

  • The Role of the Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is crucial. It neutralizes the hexafluorophosphate or hydrochloride salts formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. Typically, 2-3 equivalents are used.

Materials:

  • (2-methyl-2H-pyrazol-3-yl)acrylic acid (from Protocol 1A)

  • Desired primary or secondary amine (R¹R²NH)

  • HATU or EDCI/HOBt

  • DIPEA or Triethylamine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (2-methyl-2H-pyrazol-3-yl)acrylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add the coupling reagent HATU (1.1 eq) or EDCI (1.2 eq) and HOBt (1.2 eq).

  • Add the amine (1.1 eq) followed by the slow addition of DIPEA (2.5 eq).

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Amine Input (Example)Coupling ReagentYield (%)Reference Style
AnilineHATU, DIPEA~85%[3]
MorpholineEDCI, HOBt, TEA~90%[7]
BenzylamineHATU, DIPEA~88%[3]
(R)-(-)-2-PhenylglycinolK₂CO₃ / Acryloyl Chloride~80-90%[8]

Strategy 2: Functionalization of the Pyrazole Core via C-H Activation/Coupling

To introduce diversity directly onto the pyrazole ring, a common and powerful strategy involves initial halogenation followed by a palladium-catalyzed cross-coupling reaction. The C4 position of the pyrazole is typically the most susceptible to electrophilic substitution.

Conceptual Workflow: C4-Arylation

This two-step sequence first installs a "handle" (a bromine atom) onto the pyrazole ring, which then enables a vast range of carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[9][10]

G Start Methyl (2-methyl-2H-pyrazol-3-yl)acrylate Step1 Methyl (4-bromo-2-methyl-2H-pyrazol-3-yl)acrylate Start->Step1  Step A: Bromination (e.g., NBS, Acetonitrile) Step2 Diverse C4-Aryl Derivatives Step1->Step2  Step B: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base, Solvent)

Caption: Workflow for C4-Arylation of the Pyrazole Ring.

Protocol 2A: Regioselective Bromination at the C4-Position

This protocol describes the installation of a bromine atom at the C4 position of the pyrazole ring using N-Bromosuccinimide (NBS).

Senior Application Scientist's Note:

  • Regioselectivity: In N-alkylated pyrazoles, the C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. Using a mild brominating agent like NBS at room temperature ensures high selectivity and minimizes over-bromination or other side reactions.

  • Solvent Choice: Acetonitrile is an excellent solvent for this reaction as it effectively dissolves both the substrate and NBS, facilitating a homogeneous reaction.

Materials:

  • Methyl (2-methyl-2H-pyrazol-3-yl)acrylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve Methyl (2-methyl-2H-pyrazol-3-yl)acrylate (1.0 eq) in acetonitrile.

  • Add NBS (1.05 - 1.1 eq) to the solution in portions at room temperature. It is advisable to protect the reaction from light by wrapping the flask in aluminum foil, as NBS can be light-sensitive.

  • Stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine/NBS.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography (hexanes/ethyl acetate) or recrystallization to yield the pure C4-bromo derivative.

Protocol 2B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes the C4-bromo derivative to install various aryl or heteroaryl groups. The Suzuki reaction is one of the most reliable and versatile cross-coupling methods.[11][12]

Senior Application Scientist's Note:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For simple arylboronic acids, a classic catalyst like Pd(PPh₃)₄ may suffice. However, for more challenging or sterically hindered substrates, using a more active pre-catalyst system like Pd₂(dba)₃ with a specialized ligand (e.g., SPhos, XPhos) often provides superior results.[13]

  • Base and Solvent: A base is required to activate the boronic acid in the transmetalation step of the catalytic cycle.[12] A combination of an organic solvent (like 1,4-dioxane or DME) with an aqueous base solution (like 2M K₂CO₃ or Cs₂CO₃) is standard. Cesium carbonate is a stronger base and can sometimes accelerate difficult couplings.

  • Degassing: It is crucial to degas the reaction mixture (e.g., by bubbling argon or nitrogen through the solvent for 15-20 minutes) before adding the palladium catalyst. This removes dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

Materials:

  • Methyl (4-bromo-2-methyl-2H-pyrazol-3-yl)acrylate (from Protocol 2A)

  • Arylboronic acid (Ar-B(OH)₂)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (or Toluene/Ethanol/Water)

Procedure:

  • To a flask, add the C4-bromo pyrazole (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq) under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst residue.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired C4-aryl pyrazole acrylate derivative.

Arylboronic Acid InputPd Catalyst (mol%)BaseYield (%)Reference Style
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃~85%[9]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃~90%[10]
Thiophene-3-boronic acidPd(PPh₃)₄ (5%)K₂CO₃~78%[9]
Pyridine-4-boronic acidPd₂(dba)₃/SPhos (2%)K₃PO₄~75%[14]

Conclusion

Methyl (2-methyl-2H-pyrazol-3-yl)acrylate is a highly adaptable scaffold for chemical library synthesis. The two primary strategies presented here—functionalization of the acrylate moiety and modification of the pyrazole core—provide robust and versatile pathways to a vast chemical space. The amide coupling protocol offers a rapid method for exploring SAR at the "tail" of the molecule, while the bromination/Suzuki coupling sequence allows for systematic decoration of the heterocyclic core. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively leverage these protocols to develop novel compounds for applications in drug discovery and materials science.

References

  • Amrhein, C., et al. (2023). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Journal of Medicinal Chemistry. [Link][15][16]

  • Jedhe, G. S., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. [Link][17]

  • Bekkali, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link][1]

  • Sciabola, S., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link][18]

  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link][14][19]

  • Ghattas, W., et al. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics. [Link][20]

  • Khan, M., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. [Link][9]

  • Maiti, D., & Volchkov, I. (2020). Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. ResearchGate. [Link][21]

  • Deprèle, S., & Montchamp, J.-L. (2011). Intermolecular Dehydrogenative Heck Reactions. Chemical Reviews. [Link][22]

  • Kumar, A., et al. (2018). Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents. Bioorganic & Medicinal Chemistry. [Link][3]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Catalysts. [Link][23]

  • Guillaumet, G., et al. (2004). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link][24]

  • Bakherad, M., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate. [Link][11]

  • Wang, D., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link][10]

  • Gribble, G. W. (2005). A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. Organic Preparations and Procedures International. [Link][25]

  • Patil, S. B., et al. (2012). USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE".DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER. ResearchGate. [Link][6]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link][12]

  • Carey, J. S., et al. (2006). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link][4]

  • Reyes-Mendoza, J., et al. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Molbank. [Link][8]

  • Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry. [Link][26]

  • Ali, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Molecules. [Link][7]

Sources

Rational Design and Evaluation of Pyrazole-Based Inhibitors for Kinase and Cyclooxygenase Targets

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure

In modern drug discovery, the unfused pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is widely recognized as a "privileged scaffold." Its prominence is driven by excellent synthetic accessibility, favorable physicochemical properties, and versatile bioisosteric replacement capabilities (1). Mechanistically, the pyrazole moiety acts as an amphoteric pharmacophore: it can serve as a hydrogen bond donor (via N-1) and a hydrogen bond acceptor (via N-2). This dual capability allows it to effectively mimic the adenine ring of ATP in kinase active sites or interact with specific polar residues in the hydrophobic channels of enzymes like COX-2 (2).

This application note details the structural design principles and validation protocols for developing pyrazole-based inhibitors, focusing on two clinically validated targets: Janus Kinases (JAK) and Cyclooxygenase-2 (COX-2).

Target 1: Janus Kinases (JAK1/2/3)

Mechanistic Overview & Structural Design

Abnormalities in the JAK/STAT signaling pathway drive numerous malignancies and autoimmune disorders. JAKs are non-receptor tyrosine kinases that phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to regulate gene expression.

Pyrazole-based inhibitors, such as the FDA-approved drug Ruxolitinib, are typically Type I inhibitors that bind to the active (DFG-in) conformation of the kinase. The causality behind their high affinity lies in the hinge-binding motif: the –NH and =N moieties of the pyrazole ring form critical, directional hydrogen bonds with specific backbone residues (e.g., GLU930 and LEU932 in JAK2), firmly anchoring the inhibitor within the ATP-binding pocket (3).

JAK_STAT Cytokine Cytokine/Receptor JAK JAK1/JAK2 Kinase Cytokine->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Blocks ATP Pocket

JAK-STAT signaling pathway and targeted disruption by pyrazole-based ATP-competitive inhibitors.

Target 2: Cyclooxygenase-2 (COX-2)

Mechanistic Overview & Structural Design

COX-2 is an inducible enzyme responsible for synthesizing pro-inflammatory prostaglandins from arachidonic acid. Unlike COX-1, which is constitutively expressed to maintain gastric mucosa, COX-2 possesses a larger, more flexible hydrophobic side pocket. This structural variation is primarily due to the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2.

Pyrazole derivatives, such as Celecoxib, exploit this exact structural difference. The central pyrazole ring acts as a rigid, geometric scaffold that projects a sulfonamide- or sulfonyl-phenyl group directly into this secondary pocket. This design achieves high selectivity, effectively inhibiting inflammation while minimizing gastrointestinal toxicity associated with COX-1 inhibition (4).

COX_Selectivity Pyrazole Pyrazole Scaffold COX1 COX-1 Active Site (Ile523 - Steric Hindrance) Pyrazole->COX1 Steric Clash COX2 COX-2 Active Site (Val523 - Accessible Pocket) Pyrazole->COX2 Sulfonamide Insertion Result1 No Binding (GI Sparing) COX1->Result1 Result2 Tight Binding (Anti-inflammatory) COX2->Result2

Structural basis for the selectivity of pyrazole-based inhibitors toward COX-2 over COX-1.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Substituted Pyrazole Derivatives

The condensation of 1,3-dicarbonyl compounds with substituted hydrazines is a robust method for synthesizing pyrazole scaffolds. The causality behind using a refluxing ethanol system is to drive the dehydration steps of the condensation while keeping the intermediate hydrazones in solution.

Synthesis_Workflow Step1 Dissolve 1,3-dicarbonyl in absolute ethanol Step2 Add substituted hydrazine (1.1 eq) Step1->Step2 Step3 Reflux (4-6 hrs) Step2->Step3 QC TLC Monitoring (Check for completion) Step3->QC QC->Step3 Incomplete Step4 Cool & Precipitate QC->Step4 Complete Step5 Filter & Wash (Cold Ethanol) Step4->Step5 Step6 Recrystallization Step5->Step6

Step-by-step synthetic workflow for 1,3,5-substituted pyrazole derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol. Rationale: Ethanol provides an optimal boiling point (78°C) for the condensation reaction without degrading sensitive substituents.

  • Addition: Add the substituted hydrazine hydrochloride (1.1 eq). Rationale: A slight excess ensures complete consumption of the dicarbonyl.

  • Reflux & Monitor: Heat to reflux for 4-6 hours. Monitor via Thin Layer Chromatography (TLC). Rationale: TLC prevents over-refluxing, which can lead to thermodynamic degradation or side-product formation.

  • Isolation: Cool to room temperature to induce precipitation. Filter using a Buchner funnel and wash with cold ethanol. Rationale: Cold ethanol removes unreacted starting materials while minimizing the dissolution of the synthesized product.

  • Purification: Recrystallize from an ethanol/water mixture to yield the pure pyrazole derivative.

Protocol 2: In Vitro Enzyme Inhibition Assay (Self-Validating System)

To ensure trustworthiness, the assay must be self-validating. It must include a positive control (e.g., Celecoxib for COX-2 or Ruxolitinib for JAK) and a negative control (vehicle only) to establish the dynamic range and calculate the Z'-factor.

Step-by-Step Methodology:

  • Enzyme/Buffer Preparation: Prepare an incubation buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary cofactors. Reconstitute human recombinant enzymes (e.g., COX-2 or JAK2).

  • Compound Dilution: Dissolve synthesized pyrazoles and reference standards in DMSO. Prepare a 10-point 3-fold serial dilution series. Rationale: A broad concentration range spanning at least 4 logs is required to generate an accurate sigmoidal dose-response curve for IC50 calculation.

  • Pre-Incubation: In a 96-well plate, combine buffer, enzyme, and test compounds. Pre-incubate for 15 minutes at room temperature. Rationale: Allows time for the inhibitor to reach binding equilibrium in the active site before the competitive substrate is introduced.

  • Reaction Initiation & Detection: Add the substrate (e.g., arachidonic acid for COX, or ATP/peptide substrate for JAK). Incubate at 37°C for 10 minutes. Quench the reaction (e.g., with 1 M HCl or kinase detection reagents).

  • Validation Check: Ensure the Z'-factor of the assay plate is >0.5 (calculated from positive and negative controls). Rationale: If Z' < 0.5, the assay window is too narrow or noisy, rendering the IC50 data invalid. The assay must be optimized and repeated.

Quantitative Data Summaries

To benchmark the efficacy of pyrazole-based inhibitors, the following table summarizes the IC50 values of standard pyrazole derivatives against their respective targets, demonstrating the selectivity profiles achieved through structural tuning.

Compound ClassSpecific InhibitorTarget EnzymeIC50 Value (nM)Selectivity ProfileReference
Pyrazole-PyrimidineRuxolitinibJAK13.3 nMHighly selective over JAK3 (430 nM)[PMC, 2021]
Pyrazole-PyrimidineRuxolitinibJAK22.8 nMHighly selective over JAK3[PMC, 2021]
4-Amino-PyrazoleCompound 3fJAK22.2 nMPotent pan-JAK1/2/3 inhibitor[PMC, 2021]
Diaryl-PyrazoleCelecoxibCOX-2~40 nM>300-fold selective over COX-1[Benchchem, 2023]

References

  • MDPI (2023).The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
  • NIH (2022).Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances.
  • PMC (2021).Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Omega.
  • Benchchem (2023).Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. Benchchem.
  • PMC (2021).Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Acrylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyrazole acrylates. This guide is designed to provide you, as a Senior Application Scientist, with in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to streamline your experimental workflow. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Frequently Asked Questions (FAQs)

Here, we address common queries and challenges encountered during the synthesis of pyrazole acrylates.

Q1: What are the primary synthetic routes to pyrazole acrylates?

A1: The most prevalent and versatile methods for synthesizing pyrazole acrylates include:

  • Knoevenagel Condensation: This is a highly effective method for carbon chain extension, involving the reaction of a pyrazole-carbaldehyde with an active methylene compound like malonic acid or its derivatives.[1][2] This reaction is often catalyzed by a weak base such as pyridine or piperidine.[1] Green chemistry approaches have also been developed using catalysts like glycine in DMSO at room temperature or even under catalyst-free conditions using PEG-400 and water.[3][4]

  • Aza-Michael Addition: This reaction is a key strategy for preparing N-alkylated pyrazole derivatives.[5] It involves the conjugate addition of a pyrazole to an α,β-unsaturated compound, such as an acrylate.[5][6] This method can be catalyzed by various agents, including organocatalysts, and can be performed under continuous flow technology for improved efficiency.[5][7]

  • [3+2] Cycloaddition Reactions: This approach involves the reaction of a 1,3-dipole (like a diazo compound generated in situ from an N-tosylhydrazone) with an alkene (the acrylate) to form the pyrazole or pyrazoline ring.[8][9][10] These reactions can be promoted by visible light or conducted under transition-metal-free conditions.[8][11]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields are a common frustration. Consider the following factors:

  • Purity of Starting Materials: Ensure your pyrazole-carbaldehyde, active methylene compound, or acrylate are of high purity. Impurities can interfere with the reaction.

  • Catalyst Activity: If using a catalyst, ensure it is fresh and active. For instance, some bases can absorb atmospheric CO2 and lose their efficacy.

  • Reaction Temperature and Time: These parameters are critical. Optimization studies may be necessary to find the ideal balance. For some reactions, increasing the temperature to a certain point (e.g., 60°C) can improve yields, but further increases may lead to decomposition and lower yields.[12]

  • Solvent Choice: The solvent can significantly impact reaction rates and yields. Protic solvents like ethanol are common for Knoevenagel condensations, while aprotic solvents like THF or toluene are often used in other methods.[1][5]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more catalyst or increasing the temperature.

  • Product Loss During Workup: Pyrazole derivatives can sometimes have poor solubility, leading to precipitation during extraction.[13] To mitigate this, you can increase the volume of the organic solvent, use a co-solvent system, or perform a hot extraction if your compound is thermally stable.[13]

Q3: I am observing the formation of side products. How can I minimize them?

A3: Side product formation is often related to the reaction mechanism and conditions.

  • In Knoevenagel Condensations: If decarboxylation of the intermediate acid is an issue, milder reaction conditions may be required. However, in many reported cases with malonic acid and cyanoacetic acid, decarboxylation was not observed.[1][2]

  • In Aza-Michael Additions: The formation of regioisomers can be a challenge. The choice of catalyst and reaction conditions can influence the regioselectivity.

  • In [3+2] Cycloadditions: The presence of excess acrylate can lead to the interception of the diazo intermediate, forming a side product.[14] A two-step procedure where the initial adduct is formed first, followed by removal of excess acrylate before proceeding with the cyclization, can mitigate this.[14]

Q4: How can I improve the regioselectivity of my reaction?

A4: Achieving high regioselectivity is crucial, especially when using unsymmetrical starting materials.

  • Steric and Electronic Effects: The substituents on both the pyrazole and the acrylate will influence the regiochemical outcome. Electron-withdrawing or -donating groups can direct the reaction to a specific position.

  • Catalyst Control: The choice of catalyst can play a significant role in directing the reaction to the desired regioisomer. For example, in some cases, a base is used to facilitate deprotonation and promote cyclization, which can influence regioselectivity.[15]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the regioselectivity.

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.

Problem 1: The reaction fails to initiate or proceeds very slowly.
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst - Use a fresh batch of catalyst. - For base catalysts, consider their hygroscopic nature and potential for carbonate formation.Catalysts are essential for lowering the activation energy of the reaction. Deactivated catalysts will not effectively promote the desired transformation.
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10°C while monitoring with TLC.Most chemical reactions have a positive temperature coefficient, meaning their rate increases with temperature. However, excessive heat can lead to side reactions.
Inappropriate Solvent - Screen a range of solvents with varying polarities (e.g., ethanol, THF, toluene, DMSO).[1][5]The solvent can affect the solubility of reactants and stabilize or destabilize the transition state, thereby influencing the reaction rate.
Purity of Reactants - Purify starting materials via recrystallization or column chromatography.Impurities can act as inhibitors or participate in unwanted side reactions, consuming reactants and lowering the yield of the desired product.
Problem 2: The isolated product is impure, containing unreacted starting materials or multiple byproducts.
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction - Extend the reaction time. - Add a fresh portion of the limiting reagent or catalyst.Allowing the reaction to proceed to completion will minimize the amount of unreacted starting materials in the final product mixture.
Side Reactions - Lower the reaction temperature. - Change the catalyst or solvent to disfavor the side reaction pathways.Side reactions often have different activation energies than the main reaction. Adjusting conditions can selectively slow down unwanted pathways.
Difficult Purification - For basic pyrazole products, consider deactivating the silica gel with a base (e.g., triethylamine) before column chromatography.[13] - If the product is poorly soluble, use a stronger eluent system or add a polar co-solvent.[13]Modifying the stationary phase or mobile phase in chromatography can improve the separation of compounds with similar polarities or overcome solubility issues.
Problem 3: The product is difficult to crystallize or precipitates as an oil.
Potential Cause Troubleshooting Steps Scientific Rationale
Presence of Impurities - Re-purify the product using column chromatography or a different recrystallization solvent system.Impurities can disrupt the crystal lattice formation, leading to oils or amorphous solids.
Inappropriate Crystallization Solvent - Screen a variety of solvents and solvent mixtures for recrystallization. A good solvent system will dissolve the compound when hot but have low solubility when cold.The choice of solvent is critical for obtaining well-defined crystals. The ideal solvent will allow for slow and ordered crystal growth.
Poor Solubility - If the compound is thermally stable, attempt a hot recrystallization.[13] - For ionizable pyrazoles, pH adjustment can be used to induce crystallization.[13]Increasing the temperature can enhance solubility, allowing for dissolution before slow cooling to promote crystallization. Altering the pH can change the charge state of the molecule, affecting its solubility and crystallization behavior.

III. Optimized Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrates.

Protocol 1: Knoevenagel Condensation for Pyrazole Acrylate Synthesis

This protocol is adapted from a procedure using a mixture of pyridine and piperidine as the base in refluxing ethanol.[1]

Materials:

  • Pyrazole-4-carbaldehyde (1 equivalent)

  • Active methylene compound (e.g., malonic acid, 1.1 equivalents)

  • Ethanol (solvent)

  • Pyridine (catalyst)

  • Piperidine (catalyst)

Procedure:

  • Dissolve the pyrazole-4-carbaldehyde and the active methylene compound in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of pyridine and piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Aza-Michael Addition for N-Alkylated Pyrazole Acrylate Synthesis

This protocol is a general representation of an aza-Michael addition. Specific catalysts and conditions will vary.[5]

Materials:

  • Pyrazole (1 equivalent)

  • Acrylate (e.g., methyl acrylate, 1.2 equivalents)

  • Solvent (e.g., THF, Toluene)[5]

  • Catalyst (e.g., CuCl, Ag2CO3, organocatalyst)[5]

Procedure:

  • To a solution of the pyrazole and catalyst in the chosen solvent, add the acrylate dropwise at the appropriate temperature (ranging from -20 °C to 120 °C).[5]

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction (if necessary) and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Visualizing Reaction Pathways

Knoevenagel Condensation Pathway

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyrazole_Aldehyde Pyrazole-4-carbaldehyde Aldol_Adduct Aldol-type Adduct Pyrazole_Aldehyde->Aldol_Adduct Active_Methylene Active Methylene Compound Enolate Enolate Formation Active_Methylene->Enolate Base Enolate->Aldol_Adduct Pyrazole_Acrylate Pyrazole Acrylate Aldol_Adduct->Pyrazole_Acrylate Dehydration

Caption: Knoevenagel condensation of a pyrazole-4-carbaldehyde.

Aza-Michael Addition Pathway

Aza_Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Pyrazole Pyrazole Enolate_Intermediate Enolate Intermediate Pyrazole->Enolate_Intermediate Catalyst Acrylate Acrylate Acrylate->Enolate_Intermediate N_Alkylated_Pyrazole N-Alkylated Pyrazole Acrylate Enolate_Intermediate->N_Alkylated_Pyrazole Protonation

Caption: Aza-Michael addition of a pyrazole to an acrylate.

V. References

  • ResearchGate. (n.d.). Glycine catalysed Knoevenagel condensation for the synthesis of pyrazole acryloyl derivatives 3(a-r) in DMSO at room temperature. Retrieved from [Link]

  • Asian Publication Corporation. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • PMC. (2026, January 14). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐pyrazoline derivatives via Michael addition. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of different acrylates to obtain pyrazolines and synthesis of.... Retrieved from [Link]

  • Synfacts. (2009, May 25). Enantioselective Aza-Michael Reactions of Pyrazoles: Synthesis of INCB0184124. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013, August 8). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Retrieved from [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 8). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Retrieved from [Link]

  • R Discovery. (2015, May 21). A Green and Facile Synthesis of Biopertinent Pyrazole-Decorated Nitriles and Acrylates under Catalyst-Free Conditions. Retrieved from [Link]

  • ACS Publications. (2020, April 13). A Cascade Reaction of Cinnamyl Azides with Acrylates Directly Generates Tetrahydro-Pyrrolo-Pyrazole Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2023, September 27). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Retrieved from [Link]

  • Imamura, et al. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2018, January 11). Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of acrylic pyrazole–quinolines. Retrieved from [Link]

  • PMC. (n.d.). Structural Origin of the Fast Polymerization Rates and Monomer Universality of Pyrazole-Based Photoiniferters. Retrieved from [Link]

  • Googleapis.com. (2016, November 9). RECENT ADVANCES IN KNOEVENAGEL CONDENSATION USING SONOCHEMISTRY. Retrieved from [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction with 3-aminopyridine with methyl acrylate. Retrieved from [Link]

  • Bentham Science. (2024, February 23). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). [Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity]. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]

  • Shodhganga. (n.d.). synthesis and reactivity of some pyrazole derivatives. Retrieved from [Link]

Sources

Technical Support Center: Storage and Handling of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges related to the stability of functionalized acrylates. Methyl (2-methyl-2H-pyrazol-3-yl)acrylate (CAS: 1563651-10-4) is a highly reactive monomer. Like all acrylate esters, its terminal double bond makes it highly susceptible to radical-initiated autopolymerization.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your monomer from long-term storage to downstream synthetic application.

Mechanism of Acrylate Autoxidation & Inhibition

To troubleshoot polymerization issues, one must first understand the causality of stabilization. Monomers are typically stabilized with phenolic inhibitors such as hydroquinone monomethyl ether (MEHQ). A critical, often misunderstood factor is that MEHQ does not directly quench carbon-centered radicals . It requires dissolved oxygen to function.

Mechanism Monomer Acrylate Monomer (Methyl 2-methyl-2H-pyrazol-3-yl acrylate) Radical Carbon-centered Radical (R•) Monomer->Radical Heat / UV Light Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 (Fast) Polymer Unwanted Polymerization Radical->Polymer Self-Polymerization (If O2 is absent) O2 Dissolved Oxygen (O2) O2->Peroxy Peroxy->Polymer Propagation Stable Stable Non-radical Species Peroxy->Stable + MEHQ (Quenching) MEHQ MEHQ Inhibitor MEHQ->Stable

Logical relationship of acrylate autoxidation and oxygen-dependent MEHQ inhibition.

Troubleshooting Guide & FAQs

Q1: Why did my Methyl (2-methyl-2H-pyrazol-3-yl)acrylate polymerize despite being stored at 4°C?

A: The most common cause of premature polymerization in refrigerated acrylates is oxygen starvation .

Many researchers mistakenly purge their storage vessels with an inert gas (Nitrogen or Argon) to protect the compound from moisture or oxidation. However, standard acrylate inhibitors like MEHQ are aerobic inhibitors. As shown in the mechanism above, MEHQ cannot react with the initial carbon-centered monomer radical (R•). Instead, oxygen must first react with R• to form a peroxy radical (ROO•), which MEHQ then rapidly quenches. According to the , depleting oxygen via inert gas purging neutralizes the inhibitor, leading to runaway exergonic polymerization even at low temperatures.

Q2: What is the optimal storage setup to prevent premature polymerization?

A: To maintain a self-validating storage environment, you must balance thermal protection with oxygen availability. Below is the quantitative breakdown of optimal storage parameters based on and product specifications.

ParameterOptimal Range/ConditionCausality / Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces the kinetic rate of thermal radical initiation.
Headspace Gas Atmospheric Air (5–21% O₂)Oxygen is strictly required for phenolic inhibitors (MEHQ) to function.
Headspace Volume Minimum 10% of total volumeEnsures a sufficient reservoir of oxygen to dissolve into the monomer over time.
Inhibitor Level 10 – 100 ppm MEHQProvides sufficient radical scavenging stoichiometry without interfering with stability.
Light Exposure Amber / Opaque glassPrevents UV-induced radical initiation.
Q3: How do I verify monomer integrity and inhibitor concentration before long-term storage?

A: Before committing a batch to long-term storage, you must validate that it hasn't already begun oligomerizing and that sufficient inhibitor remains.

Protocol 1: Monomer Integrity & MEHQ Verification

  • Self-Validating Polymer Check: Extract 100 µL of the monomer and dissolve it in 1 mL of cold methanol. Causality: Acrylate monomers are highly soluble in methanol, but their high-molecular-weight polymers are not. If the solution turns cloudy or a white precipitate forms, polymeric species are present. Discard the batch.

  • MEHQ Quantification (UV-Vis Method):

    • Extract a 1 mL aliquot of the monomer and dilute it in a UV-transparent solvent (e.g., HPLC-grade acetonitrile).

    • Measure the absorbance at 295 nm (the λmax for MEHQ).

    • Compare the absorbance against a standard calibration curve of MEHQ to confirm the concentration remains between 10–100 ppm.

  • Restabilization: If MEHQ levels fall below 10 ppm, supplement the monomer with a concentrated MEHQ stock solution and aerate the headspace with ambient air before sealing.

Q4: How do I safely remove the inhibitor prior to my synthetic reaction?

A: MEHQ must be removed immediately prior to any radical-based polymerization or sensitive transition-metal cross-coupling reaction. While alkaline washes (0.1 M NaOH) are common, they can introduce moisture and risk hydrolyzing the pyrazole-acrylate ester. We recommend a basic alumina filtration workflow.

Protocol 2: MEHQ Removal via Basic Alumina

  • Preparation: Pack a glass column or a fritted syringe with 2–3 grams of activated basic alumina (Brockmann Grade I) per 10 mL of monomer.

  • Equilibration: Pre-wet the alumina pad with a minimal amount of an inert, compatible solvent (e.g., dichloromethane) if the monomer is highly viscous or solid.

  • Elution: Pass the monomer solution through the alumina pad. Causality: The basic alumina selectively binds the slightly acidic phenolic -OH group of MEHQ, trapping it on the stationary phase while the neutral ester passes through.

  • Validation: Spot the eluted monomer on a TLC plate and stain with KMnO₄ to confirm the presence of the intact acrylate double bond, ensuring no polymerization occurred on the column.

  • Immediate Use: The eluted monomer is now completely uninhibited. It must be used immediately in your reaction to prevent spontaneous exothermic polymerization.

Workflow Start Stabilized Monomer (Contains MEHQ) Dissolve Dissolve in Solvent (If solid/viscous) Start->Dissolve Alumina Pass through Basic Alumina Pad Dissolve->Alumina Bind MEHQ Binds to Alumina Alumina->Bind Retention Collect Collect Uninhibited Monomer Alumina->Collect Elution Use Use IMMEDIATELY in Synthesis Collect->Use

Experimental workflow for rapid MEHQ inhibitor removal using basic alumina.

References

  • European Basic Acrylic Monomer Group (EBAM). "Safe Handling and Storage Guidelines for Acrylic Esters." Petrochemistry Europe. URL: [Link]

Technical Support Center: Minimizing Byproduct Formation in Pyrazole Acryloylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of targeted covalent inhibitors (e.g., KRAS G12C and EGFR inhibitors) (1)[1]. The installation of an acrylamide "warhead" via the acryloylation of a pyrazole intermediate is a critical, yet notoriously finicky, transformation.

This guide provides field-proven troubleshooting strategies to suppress the four major competing side reactions: regiomeric misalkylation, aza-Michael over-addition, radical polymerization, and reagent hydrolysis.

Diagnostic Workflow

TroubleshootingWorkflow Start Acryloylation of Pyrazole Issue1 Multiple Peaks (Regioisomers) Start->Issue1 Asymmetric SM Issue2 +M Mass Adduct (Aza-Michael) Start->Issue2 Excess Nucleophile Issue3 Insoluble Gel (Polymerization) Start->Issue3 Heat / Light Issue4 Low Yield / SM Left (Hydrolysis) Start->Issue4 Trace Moisture Sol1 Use bulky base (DIPEA) or fluorinated solvent Issue1->Sol1 Sol2 Cryogenic temp (-20°C) Strict stoichiometry Issue2->Sol2 Sol3 Add radical scavenger (BHT / Hydroquinone) Issue3->Sol3 Sol4 Strictly anhydrous conditions & Ar/N2 Issue4->Sol4

Diagnostic workflow for identifying and resolving common byproducts in pyrazole acryloylation.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing a mixture of N1 and N2 acryloylated regioisomers when using an asymmetric pyrazole?

Causality & Mechanism: Pyrazoles possess two nitrogen atoms capable of tautomerization. In asymmetric pyrazoles, acylation typically occurs at the less sterically hindered nitrogen under kinetic control. However, if the reaction is allowed to reach equilibrium (thermodynamic control), or if the base used is too small, a mixture of regioisomers will form. Expert Solution: To enforce kinetic control, utilize a bulky, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) and run the reaction at cryogenic temperatures (-20°C to 0°C). Additionally, recent methodologies demonstrate that employing fluorinated solvents (like HFIP or TFE) or switching the counterion of the base (e.g., using NaH instead of K2​CO3​ ) can drastically alter and improve regioselectivity through hydrogen-bonding networks and cation-coordination effects (2)[2].

Q2: My LC-MS shows a mass corresponding to a bis-adduct (+54 Da for the acryloyl group, plus another equivalent of the nucleophile). How do I prevent this?

Causality & Mechanism: The desired product, an N-acryloyl pyrazole, is an α,β -unsaturated carbonyl and a potent Michael acceptor. Unreacted pyrazole, primary/secondary amine impurities, or even the solvent can undergo an aza-Michael addition by attacking the β -carbon of the newly formed acrylamide, yielding a β -aminoamide byproduct (3)[3]. Expert Solution: This is a second-order reaction dependent on the concentration of the nucleophile. To suppress it:

  • Strict Stoichiometry: Never use a large excess of pyrazole. Use 1.05 equivalents of acryloyl chloride relative to the pyrazole.

  • Inverse Addition: Add the pyrazole/base solution dropwise to the acryloyl chloride solution to ensure the pyrazole is never in excess.

  • Temperature Control: The aza-Michael addition has a higher activation energy than the initial acylation. Keeping the reaction strictly below 0°C prevents the conjugate addition (4)[4].

Q3: The reaction mixture occasionally turns into an insoluble gel, resulting in a near-zero yield. What is happening?

Causality & Mechanism: Acryloyl chloride and the resulting acrylamide products are highly susceptible to spontaneous free-radical polymerization. This is triggered by heat, light, or trace radical initiators (such as peroxides in ethereal solvents) (5)[5]. Expert Solution: Always add a radical scavenger (polymerization inhibitor) such as Butylated Hydroxytoluene (BHT) or hydroquinone monomethyl ether (MEHQ) at 0.01 to 0.1 mol% to the reaction mixture. Furthermore, ensure the reaction flask is shielded from direct light (e.g., wrap in aluminum foil) and avoid concentrating the final product at temperatures above 30°C on the rotary evaporator.

Q4: My starting material remains unreacted, and I detect the formation of acrylic acid.

Causality & Mechanism: Acryloyl chloride is extremely hygroscopic. In the presence of trace moisture, it rapidly hydrolyzes to form acrylic acid and hydrochloric acid (HCl). The generated HCl can then protonate the pyrazole, rendering it non-nucleophilic and completely halting the reaction (5)[5]. Expert Solution: Strict anhydrous techniques are mandatory. Use flame-dried glassware, anhydrous solvents (e.g., DCM distilled over CaH2​ ), and perform the reaction under a positive pressure of dry argon or nitrogen.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and byproduct formation, providing clear mitigation strategies.

Reaction ParameterSub-optimal ConditionPrimary Byproduct RiskMechanistic CauseMitigation Strategy
Temperature > 25°C (Room Temp)Polymerization & Bis-adductsThermal initiation of radicals; overcoming activation energy for conjugate addition.Maintain -20°C to 0°C; add BHT (0.05 eq).
Base Selection Primary/Secondary AminesAza-Michael AdductsNucleophilic amines attack the β -carbon of the acrylamide.Use bulky, non-nucleophilic bases (DIPEA) or inorganic bases ( K2​CO3​ ).
Solvent Wet DCM or THFAcrylic Acid (Hydrolysis)Water rapidly attacks acryloyl chloride, generating HCl.Use strictly anhydrous solvents under Argon.
Stoichiometry Excess Pyrazole (>1.2 eq)Aza-Michael AdductsExcess nucleophile drives second-order conjugate addition.Use slight excess of Acryloyl Chloride (1.05 eq); use inverse addition.

Standard Operating Procedure: Optimized N-Acryloylation

To ensure a self-validating and reproducible workflow, follow this step-by-step methodology designed to preemptively suppress all four major byproducts.

Reagents & Materials:

  • Asymmetric Pyrazole (1.0 eq)

  • Acryloyl Chloride (1.05 eq, freshly distilled or stabilized)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Butylated Hydroxytoluene (BHT) (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation (Hydrolysis Prevention): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with dry Argon for 15 minutes.

  • Substrate Dissolution: Dissolve the pyrazole (1.0 eq) and BHT (0.05 eq) in anhydrous DCM to achieve a 0.1 M concentration. Shield the flask from light using aluminum foil.

  • Base Addition (Regiocontrol): Add DIPEA (1.5 eq) to the solution. Stir for 5 minutes.

  • Cryogenic Cooling (Michael Addition Prevention): Submerge the reaction flask in a dry ice/acetone or ice/salt bath to reach an internal temperature of -20°C.

  • Electrophile Addition: Dilute acryloyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes using a syringe pump.

    • Self-Validation Check: The slow addition ensures the localized concentration of acryloyl chloride remains low, preventing exothermic spikes that lead to polymerization.

  • Monitoring: Stir the reaction at -20°C for 1 hour. Monitor by LC-MS.

    • Self-Validation Check: The complete disappearance of the starting mass and the exclusive appearance of the +54 Da mass (without the +122 Da bis-adduct mass) confirms kinetic control and absence of over-reaction.

  • Quenching: Quench the reaction while still cold by adding saturated aqueous NaHCO3​ . This neutralizes the HCl byproduct and destroys any unreacted acryloyl chloride, preventing post-reaction hydrolysis or polymerization during workup.

  • Isolation: Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (water bath < 30°C).

References

  • Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-

    • Source: American Chemical Society (ACS Public
    • URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning

    • Source: MDPI (Intern
    • URL:[Link]

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)

    • Source: ResearchG
    • URL:[Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds

    • Source: RSC Publishing (Polymer Chemistry)
    • URL:[Link]

  • Technical Support Center: Acryloyl Chloride in Organic Synthesis Source: Benchchem

Sources

Validation & Comparative

Comparative analysis of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate with other pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate (MMPA) against traditional pyrazole building blocks, focusing on its mechanistic advantages, experimental workflows, and downstream applications in targeted drug discovery.

The Evolution of Pyrazole Scaffolds in Targeted Therapeutics

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., ruxolitinib, crizotinib, and encorafenib)[1]. Historically, drug discovery programs relied heavily on simple pyrazole-carboxylic acids or amino-pyrazoles to construct rigid, ATP-competitive hinge-binding motifs[2]. However, as kinase resistance mutations emerge, there is a critical need for extended, flexible linkers capable of probing deep allosteric pockets.

Methyl (2-methyl-2H-pyrazol-3-yl)acrylate (CAS: 1563651-10-4)[3] has emerged as a superior bifunctional building block. By featuring an α,β -unsaturated ester (acrylate) extending from the 1-methylpyrazole core, MMPA enables rapid structural diversification via conjugate additions. This offers distinct spatial and electronic advantages over traditional, rigid derivatives like Ethyl 1-methyl-1H-pyrazole-5-carboxylate (EMPC) .

Structural & Mechanistic Paradigm

The fundamental divergence between MMPA and traditional pyrazole carboxylates lies in their electronic distribution and primary modes of reactivity:

  • MMPA (Acrylate Derivative): The acrylate moiety extends the conjugated π -system of the pyrazole ring. Density Functional Theory (DFT) calculations on similar pyrazole-acrylates reveal a highly electrophilic β -carbon (LUMO energy -1.8 eV), making it an ideal substrate for Michael additions with nucleophiles such as amines or thiols[4]. This pathway generates a flexible ethylene linker, which is highly effective in designing inhibitors that must navigate narrow channels to reach targets like PI3K and CDK2[1].

  • EMPC (Carboxylate Derivative): Lacks the vinyl extension. Its primary reactive site is the carbonyl carbon, which necessitates ester hydrolysis followed by standard amide coupling. This results in a rigid, planar amide bond directly attached to the pyrazole core. While excellent for rigidifying the molecule to maintain critical hydrogen bonds in the Aurora A or Chk2 hinge regions, it severely limits conformational adaptability[2].

G MMPA MMPA (Acrylate Pyrazole) Michael Michael Addition (Nucleophilic Attack) MMPA->Michael β-carbon EMPC EMPC (Carboxylate Pyrazole) Amidation Amide Coupling (Ester Hydrolysis req.) EMPC->Amidation Carbonyl Flex Flexible Ethylene Linker (Aliphatic Extension) Michael->Flex High Yield Rigid Rigid Amide Linker (Direct Attachment) Amidation->Rigid HATU/DIPEA Target Kinase Inhibitor Libraries (e.g., PI3K, CDK2) Flex->Target Deep Pocket Rigid->Target Hinge Binding

Mechanistic divergence of MMPA vs. EMPC in generating kinase inhibitor scaffolds.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between MMPA, EMPC, and a standard nucleophilic building block (5-Amino-1-methylpyrazole) in library synthesis.

ParameterMethyl (2-methyl-2H-pyrazol-3-yl)acrylate (MMPA)Ethyl 1-methyl-1H-pyrazole-5-carboxylate (EMPC)5-Amino-1-methylpyrazole (5-AMP)
Primary Reactive Site Electrophilic β -carbonElectrophilic CarbonylNucleophilic Amine
Dominant Reaction Aza/Thia-Michael AdditionAmide CouplingAmidation / SNAr
Steps to Functionalize 1 Step (Direct Conjugate Addition)2 Steps (Hydrolysis Coupling)1 Step (Direct Coupling)
Linker Flexibility High (Rotatable sp3 ethylene bridge)Low (Planar sp2 amide bond)Low (Planar sp2 amide bond)
Target Kinase Profile PI3K/AKT, CDK2 (Allosteric/Deep pocket)[1]Aurora A, Chk2 (Hinge region)[2]VEGFR, EGFR[5]
Representative IC 50​ 0.25 μ M (PI3K inhibition models)[1] 17.9 nM (Chk2 inhibition models)[2]Varies widely by derivative

Self-Validating Experimental Protocols

To demonstrate the practical application of these building blocks, we outline the optimized workflows for functionalizing MMPA versus EMPC.

Protocol A: Aza-Michael Addition using MMPA (Flexible Linker Synthesis)

Expertise & Causality: The Aza-Michael addition requires a delicate balance of basicity and nucleophilicity. We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) rather than Triethylamine (TEA). DBU is a non-nucleophilic amidine base that effectively deprotonates the secondary amine without competing for the electrophilic β -carbon of the MMPA acrylate[4]. Acetonitrile is selected as the solvent because its polar aprotic nature stabilizes the zwitterionic transition state, accelerating the reaction without protonating the nucleophile.

  • Preparation: Dissolve MMPA (1.0 equiv, 0.5 mmol) and the target secondary amine (1.2 equiv, 0.6 mmol) in anhydrous Acetonitrile (5.0 mL) under an inert N 2​ atmosphere.

  • Catalysis: Add DBU (0.1 equiv, 0.05 mmol) dropwise at 0 °C. Self-Validation: The catalytic amount prevents base-catalyzed polymerization of the acrylate.

  • Propagation: Warm the reaction to room temperature and stir for 4–6 hours. Monitor via LC-MS. Self-Validation: The disappearance of the MMPA UV peak ( λmax​ 260 nm) and the emergence of the M+H mass of the adduct confirms the consumption of the α,β -unsaturated system.

  • Workup: Quench with saturated aqueous NH 4​ Cl (10 mL) to neutralize DBU. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure β -amino ester derivative.

Protocol B: Amide Coupling using EMPC (Rigid Linker Synthesis)

Expertise & Causality: Unlike MMPA, EMPC cannot be directly coupled with amines. It requires a two-step sequence: base-catalyzed ester hydrolysis followed by activation of the resulting carboxylic acid. We utilize HATU as the coupling reagent because it generates a highly reactive OAt-ester intermediate, driving the reaction to completion even with sterically hindered amines, while preventing epimerization[2].

  • Hydrolysis: Dissolve EMPC (1.0 equiv) in a 3:1 mixture of THF/H 2​ O. Add LiOH H 2​ O (3.0 equiv) and stir at room temperature for 2 hours. Acidify to pH 3 using 1M HCl to precipitate the 1-methyl-1H-pyrazole-5-carboxylic acid. Filter and dry.

  • Activation: Dissolve the intermediate acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes to ensure complete formation of the active OAt-ester.

  • Coupling: Add the primary/secondary amine (1.1 equiv). Stir at room temperature for 12 hours.

  • Workup & Validation: Dilute with water to precipitate the product. If the product is highly polar, extract with DCM. Confirm the rigid amide formation via 1 H-NMR (noting the characteristic downfield shift of the amide proton, if applicable, and the loss of the ethyl ester quartet/triplet).

Downstream Applications in Oncology

The structural divergence between MMPA-derived and EMPC-derived scaffolds dictates their utility in precision oncology. MMPA derivatives, with their flexible aliphatic extensions, are increasingly utilized to target the PI3K/AKT and MAPK pathways. For instance, functionalized pyrazole-acrylate derivatives have demonstrated potent cytotoxicity against MCF7 breast cancer cells (IC 50​ = 0.25 μ M) by effectively navigating the narrow binding channels of PI3K[1]. Furthermore, triazole-linked pyrazole-acrylates exhibit notable anti-inflammatory activity, serving as stable alternatives to traditional NSAIDs[4].

Conversely, rigid pyrazole amides derived from EMPC are preferred for targeting Aurora A or Checkpoint kinases (Chk2). In these targets, a constrained conformation is strictly required to maintain critical hydrogen bonds between the pyrazole nitrogen and the ATP-binding hinge region, where excessive flexibility incurs a high entropic penalty upon binding[2].

References

  • Methyl (2-methyl-2H-pyrazol-3-yl)
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy Source: PubMed / NIH URL
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer Source: Bentham Science Publishers URL
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL
  • (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide (Pyrazole-Acrylate Derivatives)

Sources

In Vitro vs. In Vivo Activity of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophore translation, PK/PD disconnects, and optimization of pyrazole-acrylate building blocks in oncology (e.g., Mcl-1 inhibitors).

Executive Summary & Mechanistic Rationale

Methyl (2-methyl-2H-pyrazol-3-yl)acrylate (CAS 1563651-10-4) is a highly versatile electrophilic building block and intermediate. In modern drug discovery, this moiety—and its closely related isomers, synthesized via direct C-H alkenylation[1]—is frequently utilized to construct the core scaffolds of targeted cancer therapeutics, most notably Mcl-1 (Myeloid cell leukemia 1) inhibitors [2].

As a Senior Application Scientist, evaluating this moiety requires understanding the causality behind its biological performance. The pyrazole ring provides essential hydrogen-bond donors/acceptors that anchor the molecule within the hydrophobic BH3-binding groove of anti-apoptotic proteins. Meanwhile, the acrylate ester acts as a rigidified, planar linker that optimally vectors the pyrazole while maintaining a low-energy bioactive conformation. However, while this structural combination yields exceptional in vitro binding, it frequently suffers from a severe in vitro vs. in vivo disconnect due to metabolic liabilities.

Mcl1_Pathway Inhibitor Acrylate-Derived Mcl-1 Inhibitor Mcl1 Mcl-1 Protein (Anti-apoptotic) Inhibitor->Mcl1 Binds BH3 Groove BaxBak Bax/Bak (Pro-apoptotic) Mcl1->BaxBak Releases Mito Mitochondrial Membrane BaxBak->Mito Pore Formation Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Cytochrome c

Mechanism of Action: Acrylate-derived inhibitors disrupting the Mcl-1/Bax complex to induce apoptosis.

The In Vitro vs. In Vivo Disconnect: Causality & Metabolism

When evaluating compounds derived from, researchers must account for the divergent environments of biochemical assays versus systemic circulation.

  • In Vitro Superiority: In cell-free (biochemical) and in vitro cellular assays, the methyl ester derivative demonstrates sub-nanomolar potency. The ester oxygen acts as a crucial hydrogen bond acceptor, and the methyl group fits snugly into a lipophilic sub-pocket, maximizing the binding enthalpy.

  • In Vivo Failure (The Causality): In vivo, the ester linkage is highly susceptible to rapid hydrolysis by carboxylesterases (CES1/CES2) , which are present in high concentrations in rodent plasma and hepatic tissue. Cleavage of the methyl ester yields a carboxylic acid metabolite. At physiological pH (7.4), this acid is deprotonated (anionic), which drastically reduces cellular permeability, ablates target engagement inside the cell, and triggers rapid renal clearance.

Table 1: Objective Comparison of Pyrazole-Acrylate Alternatives

To overcome this disconnect, medicinal chemists often replace the methyl ester with bioisosteres. The table below compares the performance of the baseline methyl acrylate against standard alternatives.

Derivative TypeStructural ModificationIn Vitro Potency (IC₅₀)Cellular Viability (EC₅₀)Plasma Stability (T₁/₂)In Vivo Efficacy (Tumor Shrinkage)
Methyl Acrylate Baseline (Ester)< 5 nM < 20 nM < 15 min (Rodent)Poor (Rapid Clearance)
Acrylamide Ester → Amide< 10 nM< 30 nM> 4 hours High (Robust Exposure)
Saturated Ester Loss of Alkene> 500 nM> 2,000 nM< 20 minNone (Loss of Rigidity)
Carboxylic Acid Ester Hydrolysis (Metabolite)< 20 nM> 10,000 nM> 2 hoursNone (Impermeable)

Experimental Protocols: Self-Validating Workflows

To accurately capture the transition from in vitro potency to in vivo efficacy, the following self-validating protocols must be strictly adhered to.

Protocol A: In Vitro TR-FRET Binding Assay

This assay quantifies the ability of the pyrazole-acrylate derivative to displace a fluorescent BH3 peptide from the target protein[2].

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% BSA, and 1 mM DTT.

  • Complex Formation: Mix His-tagged target protein (e.g., Mcl-1) with a biotinylated BH3 tracer peptide and Terbium-coupled anti-His antibody.

  • Compound Titration: Dispense the methyl acrylate derivative and its amide analog in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Incubation & Detection: Incubate the plate in the dark at room temperature for 2 hours. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • System Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and a known potent inhibitor (positive control). Validation Gate: The assay is only valid if Z' > 0.6.

Protocol B: In Vivo Pharmacokinetics & Mouse Xenograft Model

This protocol determines if the compound survives systemic circulation to shrink tumors.

  • Cell Engraftment: Subcutaneously inject 5 × 10⁶ H929 multiple myeloma cells into the right flank of NOD/SCID mice.

  • Dosing Regimen: Once tumors reach a palpable volume of ~150 mm³, randomize mice into three groups (Vehicle, Methyl Acrylate, Acrylamide). Administer compounds intravenously (IV) at 10 mg/kg.

  • PK Sampling (Self-Validation): Draw blood at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Analyze via LC-MS/MS to quantify both the intact parent drug and the carboxylic acid metabolite. Causality Check: High metabolite levels confirm esterase-driven clearance.

  • Efficacy Measurement: Measure tumor volume bi-weekly using digital calipers ( Volume=(Length×Width2)/2 ).

  • System Validation: The vehicle-treated control group must demonstrate consistent exponential tumor growth to validate the baseline parameters of the model.

Workflow Synth Synthesis via Methyl (2-methyl-2H-pyrazol-3-yl)acrylate InVitro In Vitro Assay (TR-FRET Binding) Synth->InVitro Cellular Cellular Assay (H929 Viability) InVitro->Cellular IC50 < 10 nM PK In Vivo PK (Microsomal Stability) Cellular->PK EC50 < 100 nM InVivo In Vivo Efficacy (Mouse Xenograft) PK->InVivo Adequate Half-life

Tiered experimental workflow for evaluating pyrazole-acrylate derived Mcl-1 inhibitors.

Conclusion & Optimization Strategy

While Methyl (2-methyl-2H-pyrazol-3-yl)acrylate is an exceptional starting point for generating highly potent in vitro hits via [1], its utility as a final clinical candidate is severely limited by esterase liability. Application scientists and medicinal chemists must utilize this building block to map the binding pocket (leveraging its high in vitro fidelity), but must subsequently convert the ester into a bioisostere (such as an acrylamide or a sterically hindered ester) to achieve the pharmacokinetic stability required for in vivo efficacy[2].

References

  • [2] Title: US20190352271A1 - Mcl-1 inhibitors Source: Google Patents URL:

  • [1] Title: Direct C–H Alkenylation of Functionalized Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Head-to-head comparison of pyrazole acrylates and triazole acrylates in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Targeted covalent inhibitors (TCIs) have revolutionized chemical biology and drug development by offering prolonged target engagement and high biochemical efficiency. Among the most versatile electrophilic warheads are acrylates , which act as Michael acceptors to form irreversible covalent bonds with nucleophilic cysteine residues on target proteins.

However, the reactivity and selectivity of the acrylate warhead are heavily dictated by its adjacent heterocyclic scaffold. This guide provides an in-depth, head-to-head comparison of two prominent TCI classes: Triazole acrylates (widely recognized as Selective Inhibitors of Nuclear Export, or SINEs) and Pyrazole acrylates (potent modulators of inflammatory and survival pathways).

As an application scientist, understanding the causality behind how these distinct heterocycles orient the acrylate warhead within different binding pockets is critical for designing robust biological assays and interpreting phenotypic readouts.

Mechanistic Divergence: Scaffold-Driven Target Selectivity

The choice between a triazole and a pyrazole ring is not merely structural; it fundamentally alters the electron density of the acrylate system and the non-covalent interactions (hydrogen bonding, π−π stacking) that precede covalent bond formation.

Triazole Acrylates: The XPO1 / ASB8 Axis

Triazole acrylates, such as Selinexor and KPT-185, are engineered to target Exportin-1 (XPO1) . The triazole core acts as a rigid spacer that drives the isopropyl acrylate arm deep into the hydrophobic groove of XPO1, positioning it perfectly to covalently modify Cys528 .

This binding achieves two distinct biological outcomes:

  • Rapid Export Inhibition: It physically blocks the Nuclear Export Signal (NES) binding groove, preventing the export of tumor suppressors (within 30 minutes).

  • Allosteric Degradation: The covalent modification alters the conformation of HEAT repeats h10-h12 on XPO1, exposing a cryptic degron. This recruits the CRL5-ASB8 ubiquitin ligase complex, leading to the proteasomal degradation of XPO1 (typically observed 6–24 hours post-treatment) [1].

G T Triazole Acrylate (e.g., KPT-185) X XPO1 (Cys528) T->X Covalent Binding C Tumor Suppressors (Nuclear Retention) X->C Blocks Export A CRL5-ASB8 Ubiquitin Ligase X->A Exposes Degron D Proteasomal Degradation A->D Ubiquitination

Fig 1: Triazole acrylate mechanism: XPO1 inhibition and ASB8-mediated degradation.

Pyrazole Acrylates: The NF-κB Pathway

Conversely, pyrazole acrylates (and related pyrazolone derivatives) are frequently utilized to target the NF-κB signaling pathway . The pyrazole scaffold provides unique hydrogen-bond donor/acceptor dynamics that allow these compounds to interact with the IκB kinase (IKK) complex.

By inhibiting IKK, pyrazole acrylates prevent the phosphorylation and subsequent ubiquitin-mediated degradation of IκB. Because IκB remains intact, it sequesters the NF-κB heterodimer (p65/p50) in the cytoplasm, preventing its nuclear translocation and shutting down the transcription of pro-inflammatory cytokines and anti-apoptotic genes [2].

G P Pyrazole Acrylate I IKK Complex P->I Inhibits IkB IκB Degradation I->IkB Prevents NF NF-κB (p65/p50) Translocation IkB->NF Blocks Inf Inflammatory Cytokines NF->Inf Downregulates

Fig 2: Pyrazole acrylate mechanism: IKK inhibition and NF-κB pathway blockade.

Quantitative Data Presentation

When evaluating these compounds head-to-head, the choice of cell line and primary readout must align with the compound's kinetic profile. Triazole acrylates require assays that can capture both rapid transport blockade and delayed protein degradation, whereas pyrazole acrylates are best evaluated via acute phosphorylation events and downstream cytotoxicity.

ParameterTriazole Acrylates (e.g., KPT-185, Selinexor)Pyrazole Acrylates (e.g., 136b derivatives)
Primary Target XPO1 (Exportin-1) at Cys528IKK complex / NF-κB Pathway
Covalent Warhead Isopropyl acrylate / AcrylamideAcrylate
Key Cell Lines HeLa Kyoto, HAP1, CLL primary cellsA549 (Lung), MCF-7 (Breast)
Typical IC 50​ / EC 50​ 10 nM – 500 nM (Cargo inhibition)1.5 µM – 2.0 µM (Cytotoxicity)
Primary Readout Nuclear GFP retention; XPO1 degradationp-IκBα reduction; Cell viability (MTT)
Kinetics Export block < 30 min; Degradation ~6-24hPhospho-block < 1h; Viability 48-72h

Self-Validating Experimental Protocols

To ensure scientific integrity, biological assays must be designed as self-validating systems. This means incorporating internal controls that confirm the mechanism of action, rather than just the final phenotypic result.

Protocol A: Cellular Cargo Inhibition Assay (Triazole Acrylates)

Purpose: To quantify the rapid inhibition of XPO1-mediated nuclear export independently of downstream cytotoxicity.

Causality Rationale: We utilize HeLa Kyoto cells stably expressing an NLS-SV40-AcGFP-NES-PKI reporter. Because XPO1 constantly exports this GFP construct, uninhibited cells show diffuse cytoplasmic fluorescence. Upon covalent modification of XPO1 by a triazole acrylate, export halts, and the dominant Nuclear Localization Signal (NLS) drives rapid nuclear accumulation of GFP.

  • Cell Seeding: Seed HeLa Kyoto reporter cells at 8,000 cells/well in a 96-well glass-bottom imaging plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare serial dilutions of the triazole acrylate (e.g., 1 nM to 10 µM) in complete media. Treat cells for exactly 2 hours . Self-validation: Include Leptomycin B (LMB) as a positive covalent control, and a vehicle (DMSO) as a negative control.

  • Fixation & Staining: Wash cells with PBS, fix with 4% paraformaldehyde for 15 min at room temperature, and counterstain nuclei with Hoechst 33342 (1 µg/mL).

  • High-Content Imaging: Image plates using a high-content confocal microscope (e.g., Operetta).

  • Data Analysis: Calculate the Nuclear/Cytoplasmic (N/C) fluorescence intensity ratio. An N/C ratio > 1.5 indicates successful target engagement and export inhibition [1].

Protocol B: Subcellular Fractionation & Western Blotting (Pyrazole Acrylates)

Purpose: To validate that pyrazole acrylate-induced cytotoxicity is mechanistically driven by the failure of NF-κB to translocate to the nucleus.

Causality Rationale: Measuring total cellular NF-κB is insufficient because the pathway relies on spatial dynamics. By fractionating the cytoplasm and nucleus, we can prove that the pyrazole acrylate traps p65 in the cytoplasm by preventing IκB degradation.

  • Cell Culture & Starvation: Seed A549 cells in 6-well plates (3x10 5 cells/well). Serum-starve for 12 hours to reduce basal NF-κB activity.

  • Pre-treatment: Treat cells with the pyrazole acrylate (e.g., 1.0 µM and 2.0 µM) for 2 hours.

  • Stimulation: Spike wells with TNF- α (20 ng/mL) for 30 minutes to acutely trigger IKK activation.

  • Fractionation: Harvest cells and use a nuclear extraction kit (e.g., NE-PER). Self-validation: Retain a whole-cell lysate aliquot to verify that total p65 levels remain constant, proving the drug affects localization, not expression.

  • Immunoblotting:

    • Cytoplasmic fraction: Probe for p-IκBα, total IκBα, and GAPDH (loading control).

    • Nuclear fraction: Probe for p65 and Lamin B1 (nuclear loading control).

  • Interpretation: Effective pyrazole acrylates will show preserved total IκBα in the cytoplasm (lack of degradation) and an absence of p65 in the nuclear fraction compared to the TNF- α stimulated vehicle control [2].

Strategic Summary for Drug Developers

When selecting between these scaffolds for TCI development:

  • Choose Triazole Acrylates when targeting deep, hydrophobic grooves (like the NES-binding pocket of XPO1). The triazole ring provides the necessary rigidity and spatial projection to engage cryptic degrons, making it highly suitable for PROTAC-independent targeted protein degradation via native E3 ligases like ASB8.

  • Choose Pyrazole Acrylates when targeting kinase complexes (like IKK) where hydrogen bonding with the hinge region is required. The pyrazole moiety excels at mimicking ATP-binding interactions while positioning the acrylate to trap proximal cysteines, making it a powerful tool for shutting down rapid phosphorylation cascades.

References
  • SINE compounds activate exportin-1 degradation via an allosteric mechanism. bioRxiv (2025). Retrieved from:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl (2-methyl-2H-pyrazol-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide for the safe and compliant disposal of methyl (2-methyl-2H-pyrazol-3-yl)acrylate. As researchers and developers, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. This guide provides a procedural framework grounded in established safety protocols and regulatory standards, ensuring the protection of both laboratory personnel and the environment. The procedures outlined here are designed to be a self-validating system, explaining the causality behind each step to foster a culture of safety and deep operational understanding.

Part 1: Hazard Assessment & Immediate Safety Protocols

Understanding the inherent risks of a substance is the foundation of its safe handling and disposal. Methyl (2-methyl-2H-pyrazol-3-yl)acrylate combines two chemical moieties, the acrylate group and the pyrazole nucleus, each contributing to its hazard profile.

  • Acrylate Moiety : Acrylates are known for their high reactivity and potential for polymerization, which can sometimes be violent if uncontrolled (e.g., initiated by heat, light, or contaminants).[1] Methyl acrylate, a related compound, is classified as a highly flammable liquid and is toxic if inhaled, swallowed, or in contact with skin.[2][3] It is also a skin and respiratory irritant and may cause allergic skin reactions.[2][4]

  • Pyrazole Moiety : Pyrazole and its derivatives are biologically active compounds that require careful handling.[5] Safety data for various pyrazole-based chemicals consistently advise avoiding contact with skin and eyes and preventing the formation of dust and aerosols.[6]

Given these characteristics, methyl (2-methyl-2H-pyrazol-3-yl)acrylate must be treated as a hazardous substance. Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory.

Table 1: Mandatory Personal Protective Equipment (PPE)
Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing.[6][7]To protect eyes from splashes, which can cause serious irritation or damage.[2]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness).[6]To prevent skin contact, which can lead to irritation and potential allergic reactions.[2][7]
Skin and Body Protection A lab coat, apron, and closed-toe shoes. Additional protective clothing may be required based on the scale of work.[7]To protect the skin from accidental spills and contamination.[7]
Respiratory Protection Not typically required with adequate ventilation. If dust or aerosols may be generated or ventilation is insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7]To prevent inhalation of harmful vapors, dust, or aerosols.[2]

Part 2: Waste Characterization: Classifying for Disposal

Proper disposal begins with correct waste classification. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[9]

  • Ignitability : The acrylate functional group suggests potential flammability. Methyl acrylate has a flash point of -3 °C (26.6 °F), making it a flammable liquid.[4] Therefore, waste containing methyl (2-methyl-2H-pyrazol-3-yl)acrylate should be presumed to be an ignitable hazardous waste .

  • Toxicity : Methyl acrylate is listed as toxic and harmful.[2] By extension, this derivative should be handled as a toxic hazardous waste until proven otherwise.

Part 3: Step-by-Step Disposal Protocols

The guiding principle is to never dispose of this chemical down the drain or in standard solid waste.[7][11] Environmental release must be avoided.[3][6]

A. Disposal of Small Quantities & Spills (Lab-Scale)

For minor residual amounts in beakers or small spills on a benchtop:

  • Ensure Safety : Work within a certified chemical fume hood. Wear all PPE as detailed in Table 1.

  • Containment : If a spill occurs, remove all ignition sources.[10] Cover the spill with an inert, absorbent material such as vermiculite, kitty litter, or dry sand.[1]

  • Solidification : For small liquid residues, an effective method is to absorb the liquid onto an inert material to render it solid.[12] An alternative for acrylate monomers is to induce polymerization into a more stable solid; this can sometimes be achieved by mixing with a small amount of acrylic powder, though this should be done with caution due to potential heat generation.[11]

  • Collection : Carefully scoop the solidified material and absorbent into a designated, sealable container. Use non-sparking tools for this process.[13]

  • Labeling : Securely close the container and label it clearly with the words "HAZARDOUS WASTE ", the full chemical name "Methyl (2-methyl-2H-pyrazol-3-yl)acrylate ", and the approximate quantity.[14]

  • Storage & Pickup : Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[14] Contact your institution's Environmental Health & Safety (EH&S) department for pickup.

B. Disposal of Bulk/Unused Product

For larger quantities of unused or expired product:

  • Do Not Mix : Keep the chemical in its original, sealed container. Do not mix it with other waste streams.[6]

  • Proper Labeling : Ensure the original label is intact and legible. If it is not, re-label the container with the full chemical name and any known hazard information.

  • Formal Disposal Request : This material must be disposed of through a licensed hazardous waste disposal facility.[7][10] Contact your EH&S office to arrange for a scheduled pickup. They will handle the necessary paperwork, including the hazardous waste manifest for transportation.[15]

  • Recommended Final Disposal : The preferred method for this type of organic chemical waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6]

C. Disposal of Contaminated Labware & PPE

Disposable items such as gloves, weigh boats, or pipette tips that are contaminated with methyl (2-methyl-2H-pyrazol-3-yl)acrylate are also considered hazardous waste.

  • Segregation : Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste bag or container. This container should be separate from regular trash.

  • Labeling : The container must be labeled as "HAZARDOUS WASTE " with the name of the contaminating chemical.

  • Disposal : Dispose of this container through your institution's chemical waste program.

Part 4: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of methyl (2-methyl-2H-pyrazol-3-yl)acrylate waste.

DisposalWorkflow Start Waste Generation (Methyl (2-methyl-2H-pyrazol-3-yl)acrylate) Characterize Is the waste hazardous? (Per RCRA: Ignitable, Toxic) Start->Characterize Small_Qty Is it a small spill or residual? Characterize->Small_Qty Yes Solidify Step 1: Absorb/Solidify with inert material in fume hood. Small_Qty->Solidify Yes Bulk Bulk / Unused Product Small_Qty->Bulk No Collect Step 2: Collect in a sealed, labeled container. Solidify->Collect EHS_Pickup Step 3: Store in Satellite Area. Contact EH&S for pickup. Collect->EHS_Pickup Incinerate Final Disposal: Licensed Hazardous Waste Facility (e.g., Chemical Incineration) EHS_Pickup->Incinerate Original_Container Step 1: Keep in original, labeled container. Bulk->Original_Container EHS_Bulk Step 2: Arrange for pickup by EH&S / Licensed Contractor. Original_Container->EHS_Bulk EHS_Bulk->Incinerate

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。